molecular formula C7H9Cl2N5 B2761550 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1909309-60-9

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No. B2761550
CAS RN: 1909309-60-9
M. Wt: 234.08
InChI Key: GJKSFPXEAGUDFE-UHFFFAOYSA-N
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Description

The compound “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a wide range of applications from pharmaceutical drugs to chemical reagents .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have a planar configuration due to the conjugation of the nitrogen atoms in the triazole ring . This planarity can contribute to the stability of these compounds .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For instance, they can undergo photocatalytic reactions with aliphatic amines, leading to the formation of pyridin-4-yl derivatives .

Scientific Research Applications

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For similar compounds, safety data sheets often recommend wearing protective equipment and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKSFPXEAGUDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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